molecular formula C22H18N4O5 B11148025 ethyl 7-[(2H-1,3-benzodioxol-5-yl)methyl]-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

ethyl 7-[(2H-1,3-benzodioxol-5-yl)methyl]-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

Cat. No.: B11148025
M. Wt: 418.4 g/mol
InChI Key: SEVNRUHPHLFWBA-UHFFFAOYSA-N
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Description

The compound ethyl 7-[(2H-1,3-benzodioxol-5-yl)methyl]-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.0³⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a heterocyclic molecule featuring a fused tricyclic core with a 1,3-benzodioxole substituent.

Properties

Molecular Formula

C22H18N4O5

Molecular Weight

418.4 g/mol

IUPAC Name

ethyl 7-(1,3-benzodioxol-5-ylmethyl)-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

InChI

InChI=1S/C22H18N4O5/c1-2-29-22(28)14-10-15-20(24-18-5-3-4-8-25(18)21(15)27)26(19(14)23)11-13-6-7-16-17(9-13)31-12-30-16/h3-10,23H,2,11-12H2,1H3

InChI Key

SEVNRUHPHLFWBA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=N)CC4=CC5=C(C=C4)OCO5

Origin of Product

United States

Preparation Methods

    Synthetic Routes:

    Reaction Conditions:

    Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Biology and Medicine:

  • Mechanism of Action

      Targets and Pathways:

  • Comparison with Similar Compounds

    Table 1. Structural Comparison of Triazatricyclo Derivatives

    Compound Substituent (Position 7) Imino Group (Position 6) Molecular Formula
    Target Compound (2H-1,3-Benzodioxol-5-yl)methyl Undefined C₂₆H₂₂N₄O₅
    Analog 1 () 3-Methoxypropyl 3-Methylbenzoyl C₂₆H₂₆N₄O₅
    Analog 2 () Benzyl 2-Methylbenzoyl C₂₉H₂₄N₄O₅

    Research Findings

    • Synthetic Routes: Analog 1 and 2 were synthesized via imino-ether condensation (), suggesting the target compound could be prepared using similar methods with a benzodioxole-methyl starting material .

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